molecular formula C20H23N3O3 B4141891 4-(benzylamino)-N-cyclohexyl-3-nitrobenzamide

4-(benzylamino)-N-cyclohexyl-3-nitrobenzamide

Cat. No. B4141891
M. Wt: 353.4 g/mol
InChI Key: ZOZUZWKLBUXTKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(benzylamino)-N-cyclohexyl-3-nitrobenzamide, also known as BAY 73-6691, is a potent and selective inhibitor of soluble guanylate cyclase (sGC). It has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular disorders, pulmonary hypertension, and neurodegenerative diseases.

Mechanism of Action

4-(benzylamino)-N-cyclohexyl-3-nitrobenzamide 73-6691 acts by binding to the heme group of sGC and stabilizing the enzyme in its active conformation, leading to increased production of cyclic guanosine monophosphate (cGMP). cGMP is a key signaling molecule that regulates various physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal signaling.
Biochemical and Physiological Effects:
4-(benzylamino)-N-cyclohexyl-3-nitrobenzamide 73-6691 has been shown to have several biochemical and physiological effects, including vasodilation, inhibition of platelet aggregation, and neuroprotection. It has also been shown to have anti-inflammatory and anti-fibrotic effects in animal models of various diseases.

Advantages and Limitations for Lab Experiments

4-(benzylamino)-N-cyclohexyl-3-nitrobenzamide 73-6691 has several advantages for lab experiments, including its high potency and selectivity for sGC, as well as its ability to cross the blood-brain barrier. However, its high cost and limited availability may be a limitation for some experiments.

Future Directions

There are several future directions for the research on 4-(benzylamino)-N-cyclohexyl-3-nitrobenzamide 73-6691, including the investigation of its potential therapeutic applications in various diseases, the development of more potent and selective sGC inhibitors, and the elucidation of the molecular mechanisms underlying its effects. Additionally, the use of 4-(benzylamino)-N-cyclohexyl-3-nitrobenzamide 73-6691 in combination with other drugs may have synergistic effects and enhance its therapeutic potential.

Scientific Research Applications

4-(benzylamino)-N-cyclohexyl-3-nitrobenzamide 73-6691 has been widely used in scientific research to investigate the role of sGC in various physiological and pathological processes. It has been shown to have beneficial effects in animal models of pulmonary hypertension, heart failure, and neurodegenerative diseases.

properties

IUPAC Name

4-(benzylamino)-N-cyclohexyl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c24-20(22-17-9-5-2-6-10-17)16-11-12-18(19(13-16)23(25)26)21-14-15-7-3-1-4-8-15/h1,3-4,7-8,11-13,17,21H,2,5-6,9-10,14H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOZUZWKLBUXTKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC(=C(C=C2)NCC3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(benzylamino)-N-cyclohexyl-3-nitrobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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